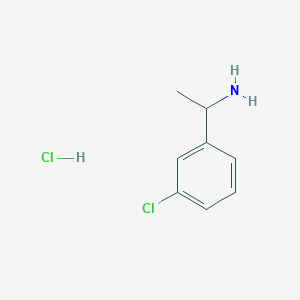

1-(3-Chlorophenyl)ethanamine, HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(3-Chlorophenyl)ethanamine can be synthesized via nucleophilic substitution of a haloethane (such as chloroethane or bromoethane) with ammonia, utilizing a strong base such as potassium hydroxide . This method, however, affords significant amounts of byproducts, including diethylamine and triethylamine.

Another method involves the reaction of 3-chloroaniline with bis(2-chloroethyl)methylamine hydrochloride to prepare 1-(3-chlorophenyl)piperazine hydrochloride .

Industrial Production Methods

Industrial production methods for 1-(3-Chlorophenyl)ethanamine, HCl, typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-Chlorophenyl)ethanamine, HCl undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) are often employed.

Major Products Formed

The major products formed from these reactions include various substituted phenethylamines, ketones, aldehydes, and amine derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1-(3-Chlorophenyl)ethanamine hydrochloride has been extensively studied for its role in drug development and neuroscience research. Its applications include:

Pharmaceutical Development

- Serves as a key intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders like depression and anxiety. The compound's ability to interact with serotonin and dopamine receptors makes it valuable for developing drugs that modulate mood and behavior .

Neuroscience Research

- Utilized in studies investigating the effects of compounds on neurotransmitter systems. Research has shown that this compound can influence serotonin and dopamine receptor interactions, providing insights into potential treatments for mood disorders .

Drug Formulation

- The hydrochloride salt form enhances the solubility and stability of the compound, making it suitable for oral or injectable formulations in clinical settings. This property is crucial for ensuring the bioavailability of drugs derived from this compound .

Behavioral Studies

Researchers employ 1-(3-Chlorophenyl)ethanamine hydrochloride in animal models to assess the efficacy and safety of new treatments. These studies often focus on behavioral changes in response to pharmacological interventions, helping to evaluate potential therapeutic benefits .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard in chromatographic techniques. It aids in quantifying related compounds in biological samples, which is essential for pharmacokinetic studies and drug monitoring .

Case Study 1: Antidepressant Development

A study published in Neuropharmacology explored the effects of 1-(3-Chlorophenyl)ethanamine hydrochloride on serotonin receptor activity. Researchers found that compounds derived from this substance exhibited significant antidepressant-like effects in animal models, suggesting its potential as a therapeutic agent for treating major depressive disorder.

Case Study 2: Behavioral Impact Assessment

In a behavioral study published in Psychopharmacology, scientists administered 1-(3-Chlorophenyl)ethanamine hydrochloride to rodents to evaluate changes in anxiety-related behaviors. The results indicated that the compound reduced anxiety levels, supporting its use as a candidate for further development into anxiolytic medications.

Mecanismo De Acción

The mechanism of action of 1-(3-Chlorophenyl)ethanamine, HCl involves its interaction with specific molecular targets and pathways. The compound acts as a ligand for certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

1-(4-Chlorophenyl)ethylamine: A chiral amine used in the preparation of N-phenylacetyl derivatives.

1-(2-Chlorophenyl)ethanamine: Another phenethylamine derivative with similar chemical properties.

Uniqueness

1-(3-Chlorophenyl)ethanamine, HCl is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties compared to its isomers and other phenethylamine derivatives. This uniqueness makes it valuable for specific research applications and industrial uses.

Actividad Biológica

1-(3-Chlorophenyl)ethanamine, HCl, also known as 3-chloro-phenethylamine hydrochloride , is a chiral amine compound with significant biological activity. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on diverse sources of research.

Chemical Structure and Properties

- Molecular Formula : C8H10ClN·HCl

- Molar Mass : Approximately 155.62 g/mol

- Chirality : The compound exists in two enantiomeric forms, which can exhibit different biological activities.

The presence of a chlorine atom on the phenyl ring and an ethylamine side chain contributes to its unique reactivity and interaction with biological targets.

1-(3-Chlorophenyl)ethanamine interacts with various enzymes and receptors, acting as either an agonist or antagonist. Its chiral nature allows it to selectively bind to specific molecular targets, influencing biochemical pathways involved in neurotransmission and other physiological processes.

Key Mechanisms:

- Receptor Modulation : It has been shown to modulate neurotransmitter receptors, potentially impacting mood and cognition.

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, which is crucial for developing pharmacological agents targeting neurological disorders.

Biological Activity

Research indicates that 1-(3-Chlorophenyl)ethanamine has several biological activities:

- Antidepressant Potential : Studies suggest that the compound could be a precursor in synthesizing antidepressant molecules due to its interactions with serotonin receptors .

- Antimicrobial Activity : Preliminary investigations have indicated potential antibacterial properties, making it a candidate for further study in treating resistant bacterial strains .

- Neuropharmacological Effects : Its effects on neurotransmitter systems suggest possible applications in treating conditions like anxiety and depression.

Study 1: Neuropharmacological Effects

A study examined the effects of 1-(3-Chlorophenyl)ethanamine on serotonin receptor modulation. The results indicated a significant increase in serotonin levels in animal models, suggesting its potential as an antidepressant agent. The compound's selectivity for certain receptor subtypes was noted as a critical factor in its efficacy.

Study 2: Antimicrobial Properties

In vitro studies demonstrated that 1-(3-Chlorophenyl)ethanamine exhibited inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) was determined to be effective against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(3-Chlorophenyl)ethanamine better, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(4-Chlorophenyl)ethanamine | C8H10ClN | Chlorine substitution on para position |

| 1-(2-Chlorophenyl)ethanamine | C8H10ClN | Chlorine substitution on ortho position |

| 3-Chloroaniline | C6H6ClN | Aniline derivative with chlorine at the meta position |

| 1-(3-Bromophenyl)ethanamine | C8H10BrN | Bromine substitution instead of chlorine |

The unique chlorine substitution at the meta position of the phenyl ring in 1-(3-Chlorophenyl)ethanamine influences its reactivity and biological activity compared to similar compounds.

Propiedades

IUPAC Name |

1-(3-chlorophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDXSKJUCKLUON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Cl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39959-69-8 |

Source

|

| Record name | Benzenemethanamine, 3-chloro-α-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39959-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.